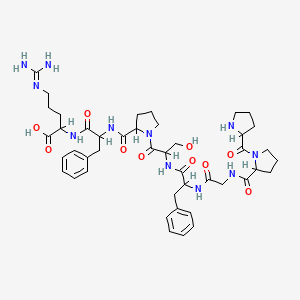
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Übersicht
Beschreibung
[des-Arg(9)]-bradykinin is an eight-membered oligopeptide comprising Arg, Pro, Pro, Gly, Phe, Ser, Pro and Phe residues joined in sequence. It is an analogue of bradykinin lacking the Arg residue at position 9. It has a role as a bradykinin receptor B2 agonist. It is a conjugate base of a [des-Arg(9)]-bradykinin(1+).
Wissenschaftliche Forschungsanwendungen
Verbesserung der Magenschleimhautbarriere
Peptide, die Ihrer Sequenz ähneln, haben gezeigt, dass sie die Funktion der Magenschleimhautbarriere verbessern, indem sie bestimmte Signalwege hemmen, was entzündliche Reaktionen und oxidativen Stress reduzieren könnte .
Antitumoraktivität
Kurze zyklische Peptide, die Sequenzen wie Pro-Pro-Phe-Phe enthalten, haben zytotoxische und zytostatische Wirkungen in Melanomzellen gezeigt, was auf mögliche Anwendungen in der Krebsbehandlung hindeutet .
Festphasen-Peptidsynthese (SPPS)
Die Sequenz erinnert an Bradykinin, das in der SPPS ausgiebig untersucht wurde. Diese Technik könnte verwendet werden, um Analoga Ihres Peptids für verschiedene biologische Studien zu synthetisieren .
Nanomedizin
Peptide mit dem Phe-Phe-Motiv wurden in der Nanomedizin für die Wirkstoffabgabe, Biomaterialien und therapeutische Anwendungen aufgrund ihrer Selbstassemblierungseigenschaften eingesetzt .
Wirkmechanismus
Target of Action
The peptide sequence Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg is a variant of Bradykinin , a physiologically and pharmacologically active peptide of the kinin group of proteins . Bradykinin acts on two related G-protein-coupled receptors termed the bradykinin receptors .
Mode of Action
Bradykinin promotes inflammation . It causes arterioles to dilate (enlarge) via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also makes veins constrict, via prostaglandin F2 , thereby leading to leakage into capillary beds, due to the increased pressure in the capillaries .
Biochemical Pathways
The kinin–kallikrein system produces Bradykinin by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein . The system controls blood circulation and kidney function, and promotes inflammation and pain in pathological conditions .
Pharmacokinetics
It’s known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure lowering effect .
Action Environment
The action of this compound, like Bradykinin, can be influenced by various environmental factors. For instance, the presence of ACE inhibitors can increase its levels by inhibiting its degradation
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVXIPXTCBVBE-POFDKVPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346968 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16875-11-9 | |
| Record name | 2-9-Bradykinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bradykinin and how does it interact with it?
A1: Bradykinin primarily interacts with two G protein-coupled receptors: B1R (bradykinin receptor 1) and B2R (bradykinin receptor 2) []. The interaction triggers various downstream signaling cascades involving phospholipases, intracellular calcium mobilization, and the release of other mediators like prostaglandins, nitric oxide, and cytokines [, , ].
Q2: Does the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence directly participate in receptor binding?
A2: While the entire bradykinin sequence is required for optimal B2R activation, research suggests that the C-terminal portion, including this compound, plays a crucial role in receptor interaction [, ]. Modifications in this region significantly impact bradykinin's affinity and activity [, , ].
Q3: What are the physiological effects mediated by bradykinin through this interaction?
A3: Bradykinin induces a wide array of physiological responses, including vasodilation, increased vascular permeability, pain sensation, smooth muscle contraction, and inflammation. These effects are largely mediated by B2R activation [, , ].
Q4: What is the molecular weight of the this compound sequence?
A4: The molecular weight of this octapeptide sequence is approximately 929.1 g/mol.
Q5: What spectroscopic techniques have been used to study the conformation of bradykinin and its fragments?
A5: Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and infrared spectroscopy have been extensively employed to characterize the conformational preferences of bradykinin and related peptides in various solvents [, , ]. These studies provided insights into the presence of β-turns, cis-trans isomerization of proline residues, and the influence of solvent environment on bradykinin's structure [, ].
Q6: How does the stability of bradykinin affect its potential for therapeutic applications?
A6: Bradykinin is rapidly degraded in vivo by enzymes like angiotensin-converting enzyme (ACE) and other kininases, limiting its therapeutic utility. This has led to the development of bradykinin analogs with enhanced enzymatic stability [, ].
Q7: How has computational chemistry been used to study bradykinin and design analogs?
A8: Molecular modeling techniques have been used to investigate the conformational flexibility of bradykinin, predict its interactions with receptors, and design analogs with altered pharmacological profiles [, ]. These simulations aid in understanding the structure-activity relationship of bradykinin and developing more potent and selective ligands [, ].
Q8: How do modifications within the this compound sequence influence bradykinin activity?
A9: Studies using synthetic bradykinin analogs demonstrate that modifications within this C-terminal region significantly affect receptor binding and activity [, ]. For instance, substituting Pro7 with D-amino acids often leads to antagonistic properties [].
Q9: Can you provide examples of specific modifications and their effects?
A10: Replacing Pro7 with D-Phe enhances B2R antagonism []. Introducing bulky hydrophobic residues at the N-terminus can also modulate activity []. Furthermore, cyclization through specific residues can restrict conformational flexibility and alter receptor selectivity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


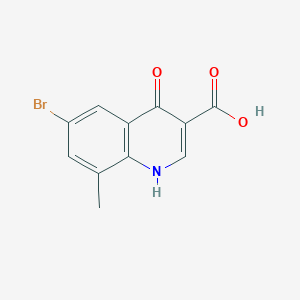
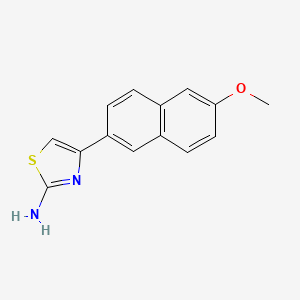


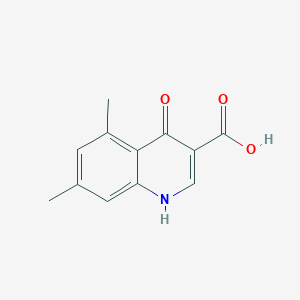
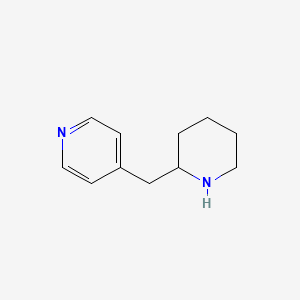
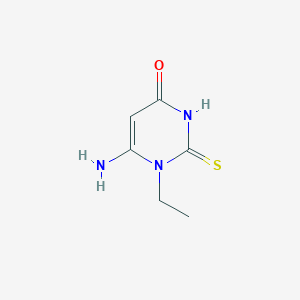
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
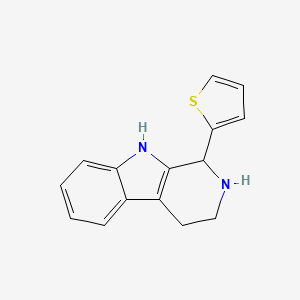
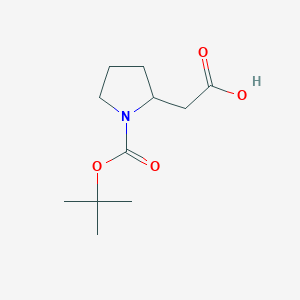
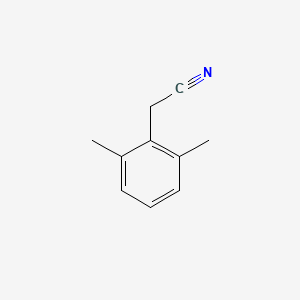


![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
